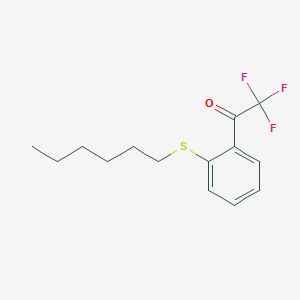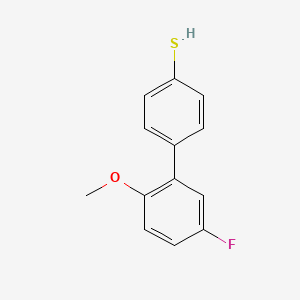![molecular formula C14H19BrO3 B7992430 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7992430.png)
2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane is an organic compound characterized by the presence of a brominated aromatic ring, a dioxane ring, and an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane typically involves the following steps:
Bromination: The starting material, 3,5-dimethylphenol, undergoes bromination to introduce a bromine atom at the 4-position, forming 4-bromo-3,5-dimethylphenol.
Ether Formation: The brominated phenol is then reacted with ethylene oxide under basic conditions to form 2-(4-bromo-3,5-dimethylphenoxy)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to form the corresponding diol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild to moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted phenoxyethyl derivatives.
Oxidation: Major products are quinones.
Reduction: Major products are hydroquinones.
科学研究应用
2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The bromine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interacting with DNA: Intercalating into DNA strands and disrupting replication or transcription processes.
Modulating Receptor Activity: Binding to cell surface receptors and altering signal transduction pathways.
相似化合物的比较
Similar Compounds
4-Bromo-3,5-dimethylphenol: A precursor in the synthesis of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane.
2-(4-Bromo-3,5-dimethylphenoxy)ethanol: An intermediate in the synthesis process.
4-Bromo-3,5-dimethylphenylamine: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a brominated aromatic ring and a dioxane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
2-[2-(4-bromo-3,5-dimethylphenoxy)ethyl]-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-10-8-12(9-11(2)14(10)15)16-7-4-13-17-5-3-6-18-13/h8-9,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBAYVGFGPMIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCCC2OCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(sec-Butyloxy)methyl]thiophenol](/img/structure/B7992360.png)







![2-[(n-Hexyloxy)methyl]thiophenol](/img/structure/B7992435.png)

![3-[3-(Methylthio)phenyl]-3-pentanol](/img/structure/B7992448.png)

